1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
Description
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a structurally complex molecule featuring a quinoline core substituted with a 3,4-dimethoxyphenyl group at position 2, linked via a carbonyl group to a piperidine-4-carboxylic acid moiety. The quinoline scaffold is a bicyclic heteroaromatic system with a nitrogen atom at position 1, while the 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups that enhance π-π interactions and hydrophobicity. This compound is likely explored in medicinal chemistry for applications such as kinase inhibition or central nervous system (CNS) targeting, given the pharmacological relevance of quinoline derivatives .
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
InChI Key |
DOXOKZVQZZPGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Quinoline Synthesis via Friedländer or Pfitzinger Reactions
The quinoline backbone is typically constructed using classical methods such as the Friedländer annulation or Pfitzinger reaction. For example, the Pfitzinger reaction employs isatin derivatives and ketones under acidic conditions to form quinoline-4-carboxylic acid intermediates. In one protocol, 6-(trifluoromethoxy)aniline reacts with benzaldehyde and pyruvic acid in ethanol under reflux to yield quinoline-4-carboxylic acid derivatives (68–85% yields).
Functionalization at the Quinoline C-4 Position
The C-4 carbonyl group is introduced via Vilsmeier-Haack formylation or nucleophilic acyl substitution. For instance, 4-chloroquinoline derivatives react with piperidine-4-carboxylic acid under basic conditions. A patent describes the use of potassium carbonate in DMF at 100°C for 10 hours to achieve 65% yield. Microwave irradiation (130°C, 2 hours) enhances this step, reducing reaction time by 50%.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 3,4-dimethoxyphenyl group is installed via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between 4-bromoquinoline and 3,4-dimethoxyphenylboronic acid. Optimized conditions (dioxane/water, 80°C, 12 hours) yield 78–85% of the coupled product.
Buchwald-Hartwig Amination for Piperidine Linkage
The piperidine moiety is connected via Buchwald-Hartwig amination. Using Pd₂(dba)₃ and Xantphos, 4-chloroquinoline derivatives couple with piperidine-4-carboxylic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid to yield the free carboxylic acid (62% over two steps).
Microwave- and Ultrasound-Assisted Synthesis
Microwave-Driven Nucleophilic Substitution
Microwave irradiation significantly accelerates reactions. For example, 4-chloroquinoline and piperidine-4-carboxylic acid react in PEG-400 with CTAB as a phase-transfer catalyst at 135°C for 2.5 hours, achieving 89% yield. This method eliminates column chromatography, streamlining purification.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
| Method | Conditions | Yield (%) | Time (h) | Key Advantages |
|---|---|---|---|---|
| Friedländer-Pfitzinger | Ethanol, reflux | 68–85 | 24 | Scalable, low catalyst cost |
| Suzuki-Miyaura | Pd(PPh₃)₄, dioxane/water, 80°C | 78–85 | 12 | High regioselectivity |
| Microwave substitution | PEG-400, CTAB, 135°C | 89 | 2.5 | Rapid, no chromatography |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, THF, 100°C | 62 | 18 | Compatible with sensitive groups |
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the quinoline ring, particularly at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.
Scientific Research Applications
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to absorb and emit light.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid depends on its specific application In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects
Comparison with Similar Compounds
Pyridine-Based Analogues
Compound : 1-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 863209-30-7)
- Key Differences: Replaces the quinoline core with a pyridine ring.
- Implications: Pyridine’s simpler structure may reduce synthetic complexity but compromise binding affinity in target proteins reliant on quinoline’s planar structure .
Benzimidazothiazole-Based Analogues
Compound : 1-[2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid (PI-23280)
Pyrazolopyrazine-Based Analogues
Compound : 1-(2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid (Ref: 10-F721839)
- Key Differences : Incorporates a pyrazolo[1,5-a]pyrazine core. The nitrogen-rich structure enhances hydrogen-bonding capacity but may increase polarity, reducing blood-brain barrier (BBB) penetration.
- Implications : Suitable for targets requiring polar interactions but less ideal for CNS applications .
Analogues with Substituent Modifications
Halogen-Substituted Analogues
Compound : 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6)
Simplified Quinoline Analogues
Compound: 1-(quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid
- Key Differences: Lacks the 3,4-dimethoxyphenyl substituent on quinoline. The absence of methoxy groups diminishes hydrophobic interactions and electron-donating effects.
- Implications : Reduced binding affinity in targets reliant on methoxy-mediated interactions .
Physicochemical and Pharmacokinetic Comparison
Notes:
- The target compound’s quinoline core and methoxy groups balance solubility (via carboxylic acid) and lipophilicity, favoring oral bioavailability.
- Pyridine and benzimidazothiazole analogues exhibit trade-offs between synthetic accessibility and target engagement .
Biological Activity
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid, with the CAS number 1219567-42-6, is a complex organic compound notable for its unique structural features, which include a quinoline moiety, a piperidine ring, and a carboxylic acid functional group. This article explores its biological activity, pharmacological potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 420.5 g/mol. The presence of the 3,4-dimethoxyphenyl group is particularly significant as it enhances the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1219567-42-6 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.
The compound exhibits interactions with multiple biological targets due to its structural components. The quinoline and piperidine rings are known for their roles in various biological functions, including:
- Antitumor Activity : The quinoline structure has been associated with anticancer properties.
- Neuroprotective Effects : The piperidine component may contribute to neuroprotection through modulation of neurotransmitter systems.
Pharmacological Studies
Research indicates that this compound has shown promise in various pharmacological assays:
- Binding Affinity Studies : Interaction studies have demonstrated significant binding affinity to specific receptors or enzymes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy and mechanism of action in detail:
-
Antitumor Studies : A study indicated that derivatives of quinoline compounds exhibit notable antitumor activity against various cancer cell lines. The specific role of the dimethoxyphenyl group in enhancing this activity was emphasized.
- Example: In vitro assays demonstrated that modifications to the quinoline structure could lead to increased cytotoxicity against breast cancer cells.
-
Neuroprotective Effects : Research on related piperidine compounds has shown their ability to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases.
- Example: A study reported that similar compounds reduced neuronal cell death in models of Parkinson's disease.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Dimethoxyquinoline | Quinoline backbone with methoxy groups | Known for antitumor properties |
| Piperidinylquinoline | Piperidine linked to quinoline | Exhibits neuroprotective effects |
| Quinolinic Acid | Quinoline with carboxylic acid | Involved in neuroinflammation |
The distinct combination of functional groups in this compound enhances its potential as a versatile compound in drug discovery compared to other similar compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Quinoline ring formation : Condensation of substituted anilines with carbonyl-containing precursors (e.g., pyruvic acid derivatives) under acidic conditions .
- Piperidine coupling : Amide bond formation between the quinoline-4-carbonyl group and piperidine-4-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .
- Functionalization : Introduction of 3,4-dimethoxyphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Quinoline formation | H2SO4 (catalyst), reflux | 60-75% |
| Amide coupling | DCM, RT, DCC/DMAP | 50-65% |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural elucidation employs:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the amide coupling step in the synthesis?
Methodological Answer: Yield optimization strategies include:
- Coupling agent selection : HATU outperforms DCC in sterically hindered systems due to superior activation of carboxylic acids (yield improvement: ~15–20%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride formation .
Data Contradiction Note :
While HATU generally improves yields, some reports indicate reduced reproducibility in scaled-up reactions due to sensitivity to trace water .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in target engagement (e.g., kinase inhibition vs. GPCR modulation) can be addressed via:
- Dose-response profiling : Establish IC50/EC50 values across multiple assays to differentiate primary vs. off-target effects .
- Molecular docking studies : Compare binding affinities to predicted targets (e.g., quinoline interactions with ATP-binding pockets in kinases) .
- Selectivity panels : Screen against structurally related receptors (e.g., comparing 3,4-dimethoxyphenyl derivatives to trimethoxyphenyl analogs) .
Q. How should stability studies be designed to assess the compound under physiological conditions?
Methodological Answer: Stability protocols include:
Q. Critical Observations :
Q. What computational methods are recommended for predicting metabolic pathways of this compound?
Methodological Answer:
- In silico tools : Use software like MetaSite or GLORYx to identify probable Phase I/II metabolism sites (e.g., demethylation of methoxy groups, glucuronidation of carboxylic acid) .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions .
- MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict regioselective metabolism .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .
- Salt formation : Prepare sodium or potassium salts of the carboxylic acid for improved solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
